![molecular formula C13H14N2O3 B1386725 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid CAS No. 1017792-97-0](/img/structure/B1386725.png)
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid
Overview
Description
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid, also known as THPICA, is a synthetic organic compound that has seen increasing use in scientific research. It is a heterocyclic compound composed of a pyran ring fused to an indazole ring, with a carboxylic acid group attached to the indazole nitrogen. THPICA has been studied for its potential applications in medicine, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis of Complex Organic Molecules
This compound can be used in the synthesis of complex organic molecules . It contains a tetrahydropyran group, which is a six-membered cyclic ether . This makes it a valuable building block in organic synthesis.
Development of New Drugs
Indazole-containing derivatives, like the one , have become an important synthon in the development of new drugs . They show a broad range of chemical and biological properties, making them a key component in drug discovery and development .
Anti-Inflammatory Applications
Indazole derivatives have been found to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antitumor Applications
Indazole derivatives have also shown antitumor activities . This could make them useful in the development of new cancer therapies.
Antifungal and Antibacterial Applications
These compounds have demonstrated antifungal and antibacterial activities . This suggests potential use in the development of new antimicrobial agents.
Anti-HIV Applications
Indazole derivatives have shown anti-HIV activities . This could make them a valuable tool in the fight against HIV and AIDS.
Synthesis of Derivatives
The compound can be used in the synthesis of various derivatives . These derivatives can then be used in a variety of applications, from drug development to materials science.
Inhibitor Development
Indazole derivatives have been used to synthesize inhibitors, such as darolutamide derivatives, which are potential androgen receptor inhibitors . This suggests potential applications in the treatment of diseases like prostate cancer.
properties
IUPAC Name |
1-(oxan-2-yl)indazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)9-4-5-10-8-14-15(11(10)7-9)12-3-1-2-6-18-12/h4-5,7-8,12H,1-3,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBDAJILRYSSGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)C(=O)O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656773 | |
Record name | 1-(Oxan-2-yl)-1H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid | |
CAS RN |
1017792-97-0 | |
Record name | 1-(Oxan-2-yl)-1H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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